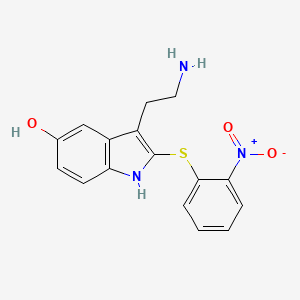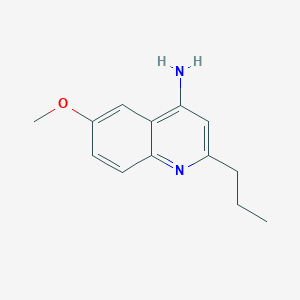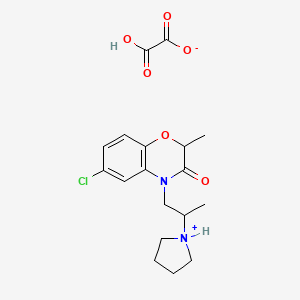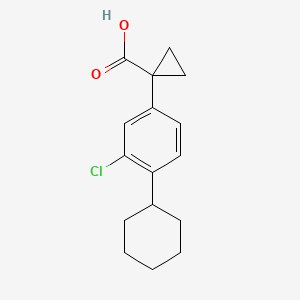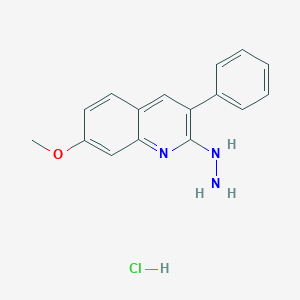
2-Hydrazino-7-methoxy-3-phenylquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazino-7-methoxy-3-phenylquinoline hydrochloride is a chemical compound with the molecular formula C16H16ClN3O. It is primarily used in proteomics research and is known for its unique structure, which includes a quinoline core substituted with hydrazino, methoxy, and phenyl groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-7-methoxy-3-phenylquinoline hydrochloride typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Substitution Reactions: The methoxy and phenyl groups are introduced through substitution reactions. For instance, methoxylation can be achieved using methanol and a suitable catalyst.
Hydrazination: The hydrazino group is introduced by reacting the quinoline derivative with hydrazine hydrate under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of high-purity reagents.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydrazino-7-methoxy-3-phenylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Azo and Azoxy Derivatives: Formed through oxidation.
Hydrazine Derivatives: Formed through reduction.
Substituted Quinoline Derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
2-Hydrazino-7-methoxy-3-phenylquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Hydrazino-7-methoxy-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound’s quinoline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydrazino-3-phenylquinoline: Lacks the methoxy group, which may affect its reactivity and biological activity.
7-Methoxy-3-phenylquinoline: Lacks the hydrazino group, which is crucial for its interaction with proteins and enzymes.
2-Hydrazino-7-methoxyquinoline: Lacks the phenyl group, which may influence its overall stability and solubility.
Uniqueness
2-Hydrazino-7-methoxy-3-phenylquinoline hydrochloride is unique due to the presence of all three functional groups (hydrazino, methoxy, and phenyl) on the quinoline core
Propiedades
Número CAS |
1171410-99-3 |
|---|---|
Fórmula molecular |
C16H16ClN3O |
Peso molecular |
301.77 g/mol |
Nombre IUPAC |
(7-methoxy-3-phenylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C16H15N3O.ClH/c1-20-13-8-7-12-9-14(11-5-3-2-4-6-11)16(19-17)18-15(12)10-13;/h2-10H,17H2,1H3,(H,18,19);1H |
Clave InChI |
NFUKLFCCCJHRHG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=NC(=C(C=C2C=C1)C3=CC=CC=C3)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


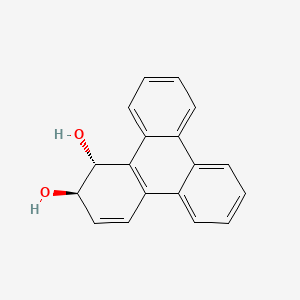
![N-[2-(cyclohexylamino)-2-oxoethyl]-N-(3-methylbutyl)thiadiazole-4-carboxamide](/img/structure/B13750548.png)
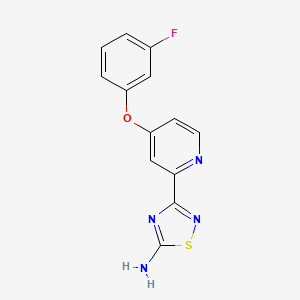
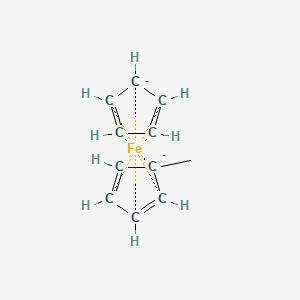
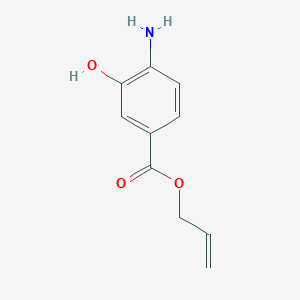
![Zinc bis[butylbenzoate]](/img/structure/B13750569.png)
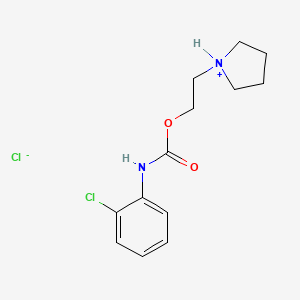
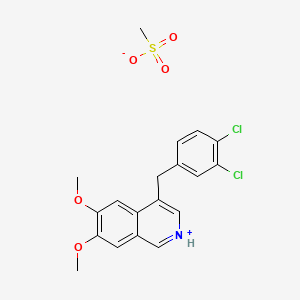
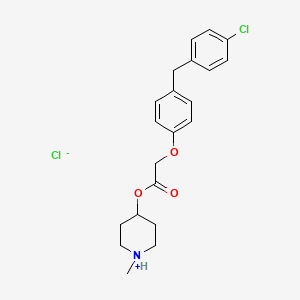
![1-[(4R)-4-Methyl-4,5-dihydro-1,3-oxazol-2-YL]piperazine](/img/structure/B13750588.png)
